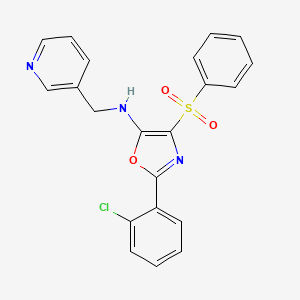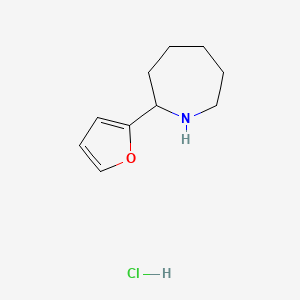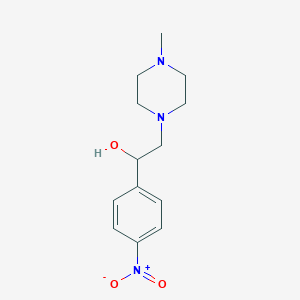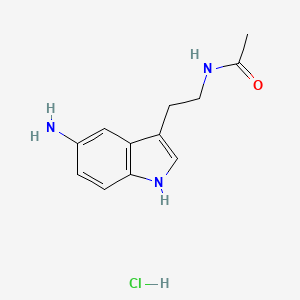
2-(2-chlorophenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-chlorophenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine" is a complex organic molecule that appears to be a derivative of oxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The structure suggests the presence of multiple substituents, including a chlorophenyl group, a phenylsulfonyl moiety, and a pyridinylmethylamine, which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, we can infer from related literature that its synthesis might involve cyclization reactions and nucleophilic aromatic substitution. For instance, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, involved cyclization of a thiosemicarbazide derivative in the presence of a nickel(II) nitrate catalyst . Similarly, the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, another related compound, was achieved by reacting sodium phenylsulfinate with pentachloropyridine . These methods suggest that the synthesis of our target compound could also involve strategic cyclization and substitution reactions.
Molecular Structure Analysis
The molecular structure of the compound likely features a central oxazole ring, which is known for its aromaticity and ability to engage in hydrogen bonding and π-stacking interactions, as seen in the crystal structure of the related triazolopyrimidin compound . The presence of a phenylsulfonyl group could introduce significant electron-withdrawing effects, which may influence the reactivity of the molecule, particularly in nucleophilic aromatic substitution reactions .
Chemical Reactions Analysis
The compound's reactivity would be influenced by the electron-withdrawing phenylsulfonyl group, which could make the adjacent pyridine ring more susceptible to nucleophilic attack . The chlorophenyl group could also participate in various substitution reactions, potentially leading to a diverse range of derivatives. The presence of multiple reactive sites, including the oxazole ring, suggests that the compound could undergo a variety of chemical transformations.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of the specific compound are not provided, we can hypothesize based on the properties of structurally similar compounds. The compound is likely to exhibit solid-state characteristics with potential for hydrogen bonding and π-stacking interactions contributing to its crystal packing . The presence of multiple chloro and sulfonyl groups would likely increase its density and influence its solubility in various solvents. Spectroscopic techniques such as IR, 1H NMR, and 13C NMR would be essential for characterizing the compound and confirming its structure .
科学的研究の応用
Synthesis and Biological Study
Research on compounds with similar structures, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, has shown significant potential in the development of selective serotonin 5-HT6 receptor antagonists. These compounds demonstrate high affinity and selectivity towards the 5-HT6 receptor, suggesting a pathway for therapeutic applications in neurological disorders (Ivachtchenko et al., 2010).
Photoredox Catalysis
In the domain of synthetic chemistry, redox-activated amines, similar in reactivity to the compound , have been utilized in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formations using metal-free photoredox catalysis. This methodology underscores the importance of such compounds in facilitating bond formations under mild conditions, thereby broadening the scope of chemical synthesis (Ociepa, Turkowska, & Gryko, 2018).
Antimicrobial Applications
The study of 1,2,4-triazole derivatives has highlighted the antimicrobial potential of compounds with sulfonamide and phenylsulfonyl groups. These derivatives exhibit significant surface activity and antimicrobial properties, suggesting their potential utility in creating new antimicrobial agents (El-Sayed, 2006).
将来の方向性
作用機序
Target of action
Isoforms of the casein kinase 1 (CK1) family have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion and receptor-coupled signal transduction .
Mode of action
The CK1 isoforms regulate key signaling pathways known to be critically involved in tumor progression . They exert influence on substrate activity, localization and function by reversible phosphorylation of their substrate proteins .
Biochemical pathways
The CK1 isoforms are involved in various biochemical pathways related to cell cycle progression, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Result of action
The result of the action of CK1 isoforms is the regulation of key cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and signal transduction .
Action environment
The action of CK1 isoforms and potentially the compound can be influenced by various environmental factors, including the presence of other molecules, pH, temperature, and cellular conditions .
特性
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-18-11-5-4-10-17(18)19-25-21(29(26,27)16-8-2-1-3-9-16)20(28-19)24-14-15-7-6-12-23-13-15/h1-13,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBBSFPZMAVWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2542642.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)


![4-Cyclopentyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2542657.png)
![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)
![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)
![Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2542661.png)
![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)